molecular formula C11H9ClN4O B14095029 2-(2-chloropyridin-4-yl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one

2-(2-chloropyridin-4-yl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one

Cat. No.: B14095029
M. Wt: 248.67 g/mol
InChI Key: DGXLKYZUOAXSCO-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-yl)-5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a chloropyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloropyridin-4-yl)-5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo[4,3-c]pyridine core . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-yl)-5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for oxidation and reduction reactions . The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides .

Mechanism of Action

The mechanism of action of 2-(2-chloropyridin-4-yl)-5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloropyridin-4-yl)-5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one is unique due to its fused heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

Molecular Formula

C11H9ClN4O

Molecular Weight

248.67 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one

InChI

InChI=1S/C11H9ClN4O/c12-10-5-7(1-3-13-10)16-6-8-9(15-16)2-4-14-11(8)17/h1,3,5-6H,2,4H2,(H,14,17)

InChI Key

DGXLKYZUOAXSCO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CN(N=C21)C3=CC(=NC=C3)Cl

Origin of Product

United States

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